Lonchocarpic acid

Descripción

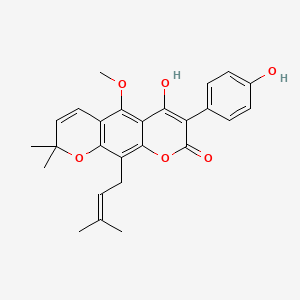

Structure

3D Structure

Propiedades

Número CAS |

5490-47-1 |

|---|---|

Fórmula molecular |

C26H26O6 |

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C26H26O6/c1-14(2)6-11-17-22-18(12-13-26(3,4)32-22)23(30-5)20-21(28)19(25(29)31-24(17)20)15-7-9-16(27)10-8-15/h6-10,12-13,27-28H,11H2,1-5H3 |

Clave InChI |

QKTFIWUHGFCLHF-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lonchocarpic acid; AI3-01135; AI3 01135; AI301135 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Origin of Lonchocarpic Acid in Lonchocarpus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and known characteristics of Lonchocarpic acid, a natural product found in the Lonchocarpus genus. The document consolidates historical findings with current phytochemical knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While this compound was first reported in 1934, detailed modern analytical data and biological activity studies remain limited. This guide presents the available information, including its physicochemical properties, and outlines general methodologies for its isolation and characterization. Furthermore, it contextualizes the origin of this compound within the broader biosynthetic pathway of isoflavonoids, a prominent class of secondary metabolites in Lonchocarpus species. The guide also highlights the current gaps in knowledge, aiming to stimulate further research into this potentially valuable phytochemical.

Discovery and Historical Context

This compound was first isolated and described in 1934 by Howard A. Jones in a contribution from the Insecticide Division of the Bureau of Chemistry and Soils.[1][2] The compound was obtained from the root material of an unidentified Lonchocarpus species sourced from Venezuela.[1] This initial investigation provided the first chemical characterization of the compound, including its molecular formula and melting point.

The genus Lonchocarpus, belonging to the Fabaceae family, is known to be a rich source of various polyphenolic compounds, including flavonoids, isoflavones, rotenoids, and chalcones.[1] Phytochemical investigations of different Lonchocarpus species have revealed a wide array of secondary metabolites, although specific studies detailing the prevalence and concentration of this compound across the genus are scarce.[3][4][5][6]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been established through early chemical analysis and modern spectroscopic database entries.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆O₆ | [1] |

| Molecular Weight | 434.5 g/mol | [1] |

| Melting Point | 201.5 °C | [1] |

| Appearance | Crystalline solid | [1] |

Origin and Biosynthesis

This compound is an isoflavonoid, a class of flavonoids characterized by the attachment of the B-ring to the C3 position of the C-ring. Isoflavonoids are predominantly found in leguminous plants, such as those of the Lonchocarpus genus.[7]

The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine. While the specific enzymatic steps leading to the unique prenylated and cyclized structure of this compound have not been fully elucidated, the foundational pathway to the isoflavonoid core is well-established.

Below is a generalized diagram of the initial stages of isoflavonoid biosynthesis.

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the isolation of a compound like this compound from a plant source.

Characterization Methods

Once isolated, the structure of this compound would be confirmed and characterized using a suite of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point for flavonoid analysis. Detection would typically be by UV-Vis spectrophotometry.

-

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation, including the placement of substituents and stereochemistry.

Biological Activity and Signaling Pathways

To date, there is a lack of published research on the specific biological activities of this compound. While other compounds from Lonchocarpus species have been investigated for cytotoxic, anti-inflammatory, and insecticidal properties, the bioactivity profile of this compound remains to be determined. Consequently, there is no information on the signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound represents a natural product with a long history since its initial discovery but a significant lack of modern scientific investigation. While its origin as an isoflavonoid from the Lonchocarpus genus is clear, there is a pressing need for further research to fully characterize this compound. Future studies should focus on:

-

Screening of Lonchocarpus Species: A systematic investigation of various Lonchocarpus species to determine the prevalence and yield of this compound.

-

Development of Standardized Protocols: The establishment of optimized and validated protocols for the extraction, isolation, and quantification of this compound.

-

Biological Activity Screening: A comprehensive evaluation of the bioactivities of this compound, including but not limited to anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.

-

Mechanistic Studies: Elucidation of the mechanisms of action and identification of the molecular targets and signaling pathways affected by this compound, should any significant biological activity be discovered.

This guide serves as a starting point for researchers interested in exploring the potential of this compound and underscores the opportunities that exist for new discoveries in the study of this historical, yet under-explored, natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic Role of Chlorogenic Acid on Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Phytochemical investigation of Lonchocarpus species : a search for an" by Caitlin E. Deskins [louis.uah.edu]

- 4. Phytochemical investigations of Lonchocarpus bark extracts from Monteverde, Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids from Lonchocarpus latifolius roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids of Lonchocarpus montanus A.M.G. Azevedo and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biosynthesis Pathway of Lonchocarpic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a complex isoflavonoid found in plants of the Lonchocarpus genus, belongs to the rotenoid class of natural products.[1] These compounds are of significant interest due to their diverse biological activities. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. This guide details the proposed biosynthetic pathway of this compound, highlighting the key enzymatic reactions and intermediates. While the complete pathway has not been fully elucidated experimentally, this guide presents a scientifically supported hypothetical pathway based on the known biosynthesis of related isoflavonoids and rotenoids.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-phenylalanine. The pathway can be broadly divided into three major stages:

-

General Phenylpropanoid Pathway: Conversion of L-phenylalanine to 4-coumaroyl-CoA.

-

Isoflavonoid Branch: Formation of the core isoflavone skeleton.

-

Tailoring Steps: A series of modifications including prenylation, cyclization, and other enzymatic transformations to yield this compound.

General Phenylpropanoid Pathway

This fundamental pathway in plants provides the basic building blocks for a wide array of secondary metabolites, including flavonoids.

-

Step 1: Deamination of L-phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

-

Step 2: Hydroxylation. Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the 4-position of the phenyl ring of cinnamic acid to produce p-coumaric acid.[2][3]

-

Step 3: Coenzyme A Ligation. 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. This activated thioester is a key branch point for various biosynthetic pathways.

Isoflavonoid Branch

The formation of the characteristic 3-phenylchroman skeleton of isoflavonoids is a crucial diversion from the general flavonoid pathway.

-

Step 4: Chalcone Synthesis. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

-

Step 5: Isomerization to a Flavanone. Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to produce the flavanone, naringenin.

-

Step 6: 2-Hydroxylation and Aryl Migration. This is the committed step in isoflavonoid biosynthesis, catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[5] IFS hydroxylates the C-2 position of the flavanone and catalyzes the migration of the B-ring from C-2 to C-3, forming a 2-hydroxyisoflavanone intermediate.

-

Step 7: Dehydration. A Dehydratase then removes the hydroxyl group at C-2 to yield the stable isoflavone, daidzein.[5]

Proposed Tailoring Steps to this compound

The subsequent steps involve a series of modifications to the basic isoflavone scaffold to generate the complex structure of this compound. These steps are largely hypothetical and based on the biosynthesis of structurally related rotenoids and prenylated isoflavonoids.

-

Step 8: Hydroxylation. A specific hydroxylase , likely a cytochrome P450 monooxygenase, is proposed to hydroxylate the isoflavone intermediate at a key position to provide an attachment point for the subsequent prenylation.

-

Step 9: Prenylation. A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid backbone.[6][7][8][9][10] This is a critical step leading to the formation of the pyran ring. Plant aromatic prenyltransferases are often membrane-bound enzymes.[8]

-

Step 10: Oxidative Cyclization. A cytochrome P450 monooxygenase is hypothesized to catalyze the oxidative cyclization of the prenyl group to form the pyran ring, a characteristic feature of this compound.

-

Step 11: Further Modifications. Additional enzymatic reactions, such as further prenylation and methylation, are required to complete the biosynthesis of this compound. The order of these final steps is yet to be determined.

Visualization of the Proposed Biosynthetic Pathway

References

- 1. A Review on Rotenoids: Purification, Characterization and its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jipb.net [jipb.net]

- 7. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. | Semantic Scholar [semanticscholar.org]

Lonchocarpic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a prenylated isoflavonoid, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the flavonoid family, it shares a common structural backbone known to interact with various biological pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Physical and Chemical Properties

This compound is a complex organic molecule with the IUPAC name 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one.[1] Its structure features a chromenone core with multiple substitutions, including hydroxyl, methoxy, and prenyl groups, which contribute to its physicochemical characteristics and biological activity.

Quantitative Data Summary

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆O₆ | [1] |

| Molecular Weight | 434.5 g/mol | [1] |

| Exact Mass | 434.17293854 Da | [1] |

| CAS Number | 5490-47-1 | [1] |

| XlogP (Predicted) | 5.4 | [1] |

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Notes |

| Water | Poorly soluble | Typical for complex polyphenols. |

| Methanol | Soluble | Commonly used for extraction of flavonoids. |

| Ethanol | Soluble | Commonly used for extraction of flavonoids. |

| DMSO | Soluble | Often used as a solvent for in vitro assays. |

| Chloroform | Sparingly soluble | Polarity considerations suggest limited solubility. |

Note: Specific quantitative solubility data (e.g., in g/L) for this compound in these solvents is not available in the reviewed literature. The predictions are based on the general solubility of similar isoflavonoid structures.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Below is a summary of the expected spectral characteristics based on its chemical structure and data for similar compounds.

Table 3: Spectral Data Characteristics of this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, a prenyl group (with characteristic olefinic and methyl protons), and protons of the pyran ring are expected. The phenolic hydroxyl protons may appear as broad singlets. |

| ¹³C NMR | Resonances for a carbonyl carbon (in the chromenone ring), multiple aromatic and olefinic carbons, a methoxy carbon, and aliphatic carbons of the dimethylpyran and prenyl groups are anticipated. The carbonyl carbon typically appears in the 160-180 ppm region.[2] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the prenyl group and other characteristic cleavages of the flavonoid skeleton.[3][4][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH stretch, broad), carbonyl (C=O stretch, sharp), aromatic (C=C stretch), and ether (C-O stretch) functional groups are expected. The O-H stretch is typically broad, appearing in the 2500-3300 cm⁻¹ region, while the C=O stretch for a conjugated ketone is expected around 1650-1700 cm⁻¹. |

Note: Detailed, assigned ¹H and ¹³C NMR spectra and high-resolution mass spectrometry fragmentation analysis for this compound were not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and assessment of the anti-inflammatory activity of this compound. These protocols are based on established methods for similar natural products and can be adapted for specific laboratory conditions.

Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and chromatographic purification of this compound from a plant source, such as species from the Lonchocarpus or Derris genus.

Workflow for Isolation and Purification

References

- 1. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Lonchocarpic Acid: A Technical Guide to Its Natural Provenance and Abundance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of Lonchocarpic acid, a naturally occurring phenolic compound. Despite its early discovery, comprehensive data on its natural sources, abundance, and specific biological roles remain subjects of ongoing research. This document aims to consolidate the available information, providing a foundational resource for researchers interested in this molecule. The scarcity of quantitative data and detailed experimental protocols specific to this compound is a notable limitation in the current body of literature.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Fabaceae (legume) family. The available literature points to the following sources:

-

Genus Lonchocarpus : As the name suggests, this compound was first isolated from a species of the Lonchocarpus genus.[1][2] This large genus, native to tropical regions of the Americas and Africa, is known to be a rich source of polyphenolic compounds, including flavonoids, chalcones, and rotenoids.[1] However, specific Lonchocarpus species confirmed to contain this compound are not consistently documented in recent phytochemical studies.[2][3][4]

-

Derris scandens : The roots of Derris scandens, a climbing plant found in Southeast Asia, have been reported to contain this compound.[5][6] This plant is also a known source of other bioactive compounds, such as rotenone, with which this compound is sometimes co-isolated.[5][6]

Abundance of this compound

A significant gap in the current scientific literature is the lack of quantitative data on the abundance of this compound in its natural sources. Phytochemical analyses of Lonchocarpus and Derris species often focus on the identification of a wide range of compounds rather than the quantification of specific molecules like this compound. As such, no tabulated data on its concentration in various plant parts (e.g., roots, leaves, stems) or across different species can be provided at this time. Further targeted quantitative studies are necessary to ascertain the yield of this compound from its known botanical sources.

Experimental Protocols: A Generalized Approach

1. Sample Preparation and Extraction:

-

Plant Material: The roots of Derris scandens or the bark/roots of a Lonchocarpus species are collected, washed, and air-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used for the extraction of phenolic compounds include methanol, ethanol, or acetone.[2] Maceration or Soxhlet extraction are common techniques. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

2. Fractionation and Isolation:

-

Solvent Partitioning: The crude extract is typically suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are then subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase.[5][6] The mobile phase usually consists of a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.[4]

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using pTLC or preparative HPLC to yield the pure this compound.

3. Characterization and Quantification:

-

Spectroscopic Analysis: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Quantitative Analysis: Once isolated and characterized, this compound can be quantified in plant extracts using analytical HPLC coupled with a suitable detector (e.g., UV-Vis or MS). A calibration curve with a pure standard of this compound would be required for accurate quantification.

Below is a graphical representation of a generalized experimental workflow for the isolation of this compound.

Biosynthesis of this compound: A Putative Pathway

This compound is a polyphenolic compound, and its biosynthesis is expected to follow the well-established phenylpropanoid pathway, which is also responsible for the production of flavonoids and other related compounds.[7][8] The core structure of these molecules is derived from the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been elucidated, a general biosynthetic pathway for chalcones, the precursors to most flavonoids, is presented below.[7][8][9]

Biological Activity and Signaling Pathways: An Area for Future Research

The biological activities of crude extracts from Lonchocarpus species have been investigated, showing antioxidant, antibacterial, and cytotoxic properties.[2][3][4] However, the specific contribution of this compound to these activities is not well-defined. Furthermore, there is a lack of studies investigating the specific signaling pathways modulated by this compound.

Many flavonoids and phenolic compounds are known to exert their biological effects by interacting with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cancer. As a representative example, the diagram below illustrates a simplified overview of the NF-κB signaling pathway, a common target for anti-inflammatory phytochemicals. It is important to note that this is a generalized representation, and the interaction of this compound with this or any other pathway has not been experimentally confirmed.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical investigations of Lonchocarpus bark extracts from Monteverde, Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Phytochemical investigation of Lonchocarpus species : a search for an" by Caitlin E. Deskins [louis.uah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical investigation and antimicrobial activity of <i>Derris scandens</i><!-- Antimicrobial activity of Derris scandens --> - Journal of King Saud University - Science [jksus.org]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Potential Biological Activities of Lonchocarpic Acid: A Review of Available Scientific Data

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activities of Lonchocarpic Acid

This technical guide addresses the current scientific understanding of the potential biological activities of this compound. Following a comprehensive review of available scientific literature, this document outlines the known information regarding this compound and identifies significant gaps in the current research landscape.

Introduction and Identification

This compound is a naturally occurring isoflavonoid that has been isolated from plant species belonging to the Lonchocarpus genus.[1][2] The genus Lonchocarpus is recognized as a rich source of polyphenolic compounds, including a variety of flavonoids and stilbenes, which are known to possess a wide range of biological activities.[2] While the chemical structure of this compound has been identified, a significant gap exists in the scientific literature regarding its specific biological functions.

Review of Biological Activities of the Lonchocarpus Genus

While specific data on this compound is scarce, studies on crude extracts and other isolated compounds from various Lonchocarpus species have revealed several biological activities. It is important to note that the following activities have not been specifically attributed to this compound but provide a context for the potential therapeutic areas of compounds from this genus.

-

Antimicrobial and Antifungal Activity: Root extracts from Lonchocarpus montanus have demonstrated antibacterial activity against Staphylococcus aureus.[1][3] Specific flavonoids isolated from this species, such as pongamol, lanceolatine B, and isolonchocarpin, were also active against S. aureus, with pongamol additionally showing activity against Bacillus subtilis and the fungus Cladosporium cladosporioides.[1][3] Other flavonoids from the same plant showed activity against Fusarium oxysporium and Rhizopus oryzae.[1][3]

-

Antiprotozoal and Cytotoxic Activity: A number of flavonoids from Lonchocarpus species have been evaluated for their antiprotozoal and cytotoxic effects.[4] A particular flavone and chalcone were found to be the most active against Leishmania parasites and exhibited cytotoxicity against Leukemia P388DI and adenocarcinoma prostate PC-3 cell lines.[4]

-

Antioxidant and Anti-inflammatory Potential: The Lonchocarpus genus is known for its flavonoid content, which is broadly associated with antioxidant and anti-inflammatory properties.[1][2]

Current Status of Research on this compound

Despite the identification of this compound from a genus with known bioactive compounds, a thorough review of scientific databases reveals a significant lack of dedicated research on its specific biological activities. As a result, the core requirements for a detailed technical guide, as outlined below, cannot be fulfilled at this time due to the absence of published experimental data.

3.1. Quantitative Data

There is no publicly available quantitative data, such as IC50, EC50, or other metrics, to summarize the biological potency of this compound.

3.2. Experimental Protocols

Detailed methodologies for key experiments specifically investigating the biological activities of this compound are not available in the reviewed literature.

3.3. Signaling Pathways and Visualizations

There is no information regarding the mechanism of action of this compound, including any modulation of cellular signaling pathways. Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible.

Future Directions and Conclusion

The presence of this compound in a phytochemically rich genus suggests that it may possess noteworthy biological activities. However, the current body of scientific literature lacks the specific in vitro and in vivo studies necessary to confirm and characterize any such potential.

For researchers, scientists, and drug development professionals, this compound represents an under-investigated natural product. Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological screening.

-

In Vitro Screening: A broad-based in vitro screening of this compound against various cell lines (e.g., cancer, immune cells) and microbial strains to identify potential cytotoxic, anti-inflammatory, antimicrobial, and other activities.

-

Mechanism of Action Studies: Upon identification of significant biological activity, further investigation into the underlying molecular mechanisms and effects on key signaling pathways will be crucial.

References

Lonchocarpic Acid: A Polyphenolic Compound of Interest - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonchocarpic acid, a naturally occurring polyphenolic compound classified as an isoflavonoid, has been identified as a constituent of plants belonging to the Lonchocarpus genus. Extracts of these plants have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, suggesting the therapeutic potential of their phytochemical components. However, this technical guide finds a notable scarcity of in-depth research specifically on isolated this compound. While the compound is structurally characterized, detailed experimental data regarding its specific biological activities, mechanisms of action, and quantitative outcome measures are largely absent in publicly accessible scientific literature. This document provides a comprehensive overview of the currently available information on this compound, contextualized with general methodologies and known signaling pathways associated with related polyphenolic compounds. It aims to serve as a foundational resource for researchers and drug development professionals, highlighting the existing knowledge gaps and opportunities for future investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₆H₂₆O₆. Its identity and basic properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆O₆ | PubChem |

| Molecular Weight | 434.5 g/mol | PubChem |

| IUPAC Name | 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one | PubChem |

| Chemical Class | Isoflavonoid | PubChem |

| Natural Source | Lonchocarpus species | - |

Spectroscopic Data

General Principles of Spectroscopic Analysis for Polyphenols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons, the methoxy group, the prenyl group, and the dimethylpyran ring protons. ¹³C NMR would identify the chemical shifts of all 26 carbon atoms, including the characteristic shifts of the carbonyl carbon and the phenolic carbons.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would be crucial to identify characteristic fragmentation patterns, aiding in the structural elucidation of different moieties within the molecule.

Biological Activity of Lonchocarpus Extracts

It is crucial to reiterate that the following biological activities have been observed in crude extracts of Lonchocarpus species and are not definitively attributed to this compound alone. These extracts contain a complex mixture of phytochemicals, and the observed effects are likely due to the synergistic or individual actions of multiple constituents.

-

Antioxidant Activity: Acetone bark extracts of Lonchocarpus monteviridis have exhibited the most significant antioxidant activity among the tested species.

-

Antibacterial Activity: Extracts from Lonchocarpus orotinus have shown antibacterial effects against Bacillus cereus.

-

Anti-inflammatory and Analgesic Properties: Stembark decoctions of Lonchocarpus sericeus are used in traditional medicine for their anti-inflammatory and pain-relieving effects.

Experimental Protocols: A General Guide

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. The following sections outline general methodologies commonly employed for the study of polyphenolic compounds, which would be applicable to future research on this compound.

Isolation and Purification of this compound

The isolation of this compound from Lonchocarpus plant material would typically involve the following steps.

Caption: General workflow for the isolation and purification of a natural product like this compound.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or acetone) using methods such as maceration, Soxhlet extraction, or sonication.

-

Fractionation: The crude extract is then subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute fractions of varying polarity.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

In Vitro Antioxidant Assays

Several assays can be used to determine the antioxidant capacity of a pure compound.

Caption: Common in vitro assays to evaluate antioxidant activity.

Methodologies:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. The result is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in absorbance is measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of the ferrous-TPTZ complex results in a colored product that is measured spectrophotometrically.

Anti-inflammatory Assays

The anti-inflammatory potential of a compound can be assessed using cell-based assays.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Cells are treated with different concentrations of the test compound (this compound) before or after LPS stimulation.

-

Measurement of Inflammatory Markers: The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in the cell culture supernatant are measured using techniques like the Griess assay and ELISA.

-

Western Blot Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

Anticancer Assays

The cytotoxic and antiproliferative effects of a compound on cancer cells can be evaluated as follows:

Methodology:

-

Cell Culture: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line are cultured.

-

Cytotoxicity Assay (e.g., MTT Assay): Cells are treated with various concentrations of the compound for a specific duration (e.g., 24, 48, 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then performed to assess cell viability. The absorbance is measured spectrophotometrically, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

Potential Signaling Pathways for Investigation

While no signaling pathways have been elucidated for this compound, research on other polyphenolic compounds provides a roadmap for future investigations. Many polyphenols exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenols are known to inhibit this pathway.

Preliminary Cytotoxicity Screening of Lonchocarpic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific data on the preliminary cytotoxicity screening of Lonchocarpic acid. This guide, therefore, provides a comprehensive overview based on the cytotoxic activities of structurally related flavonoids isolated from the Lonchocarpus genus, the botanical source of many such compounds. The experimental protocols and potential mechanisms of action detailed herein are presented as a predictive framework for the potential screening of this compound.

Introduction

This compound, a complex flavonoid, belongs to a class of natural products that have garnered significant interest in oncology research due to their potential cytotoxic and chemopreventive properties. While direct studies on this compound are not yet available, research on other flavonoids isolated from Lonchocarpus species has revealed promising antiproliferative activities against various cancer cell lines. This technical guide consolidates these findings to provide a foundational understanding and a methodological framework for the preliminary cytotoxicity screening of this compound.

Cytotoxicity of Flavonoids from Lonchocarpus Species

Several studies have reported the cytotoxic effects of flavonoids isolated from various Lonchocarpus species. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. These compounds, while structurally distinct from this compound, provide valuable insights into the potential bioactivity of this class of molecules.

Table 1: Cytotoxicity of Flavonoids Isolated from Lonchocarpus Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Durmillone | Leukemia (CCRF-CEM) | < 10 | [1][2] |

| Durmillone | Doxorubicin-resistant Leukemia (CEM/ADR5000) | < 10 | [1][2] |

| Durmillone | Resistant Breast Adenocarcinoma (MDA-MB231/BCRP) | 8.97 | [2] |

| Durmillone | Resistant Glioblastoma (U87MG.ΔEGFR) | 5.83 | [2] |

| 4-Hydroxylonchocarpin | Doxorubicin-resistant Leukemia (CEM/ADR5000) | < 10 | [1][2] |

| 6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavone | Leukemia (CCRF-CEM) | < 10 | [1][2] |

| 4'-prenyloxyvigvexin A | Leukemia (CCRF-CEM) | < 20 | [2] |

| (-)-Sumatrol (a rotenoid) | Human Epidermoid (KB) | Significant Activity | [3] |

| (+/-)-Villosinol (a rotenoid) | Human Epidermoid (KB) | Significant Activity | [3] |

| (-)-Isoglabrachromene (a flavanone) | Human Epidermoid (KB) | Significant Activity | [3] |

| (-)-Candidone (a flavanone) | Human Epidermoid (KB) | Significant Activity | [3] |

Note: "Significant Activity" was reported in the study without specific IC50 values being provided in the abstract.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that could be employed for screening this compound, based on protocols used for other Lonchocarpus-derived flavonoids.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected, for instance, including those mentioned in Table 1 (e.g., CCRF-CEM, MDA-MB-231, U87MG, HepG2, and KB). A non-cancerous cell line (e.g., AML12 hepatocytes) should be included to assess selectivity.

-

Culture Medium: The choice of culture medium will be dependent on the cell line (e.g., RPMI 1640 or DMEM), supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Resazurin-Based Cytotoxicity Assay

The resazurin assay is a colorimetric assay that measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[4][5][6][7]

-

Cell Seeding: Plate cells in a 96-well microtiter plate at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Assay: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well and incubate for 1-4 hours at 37°C.[7]

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT-Based Cytotoxicity Assay

The MTT assay is another colorimetric method that assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

-

Cell Seeding and Treatment: Follow the same procedure as for the resazurin assay.

-

Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the resazurin assay.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Hypothetical Signaling Pathway

Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound. This is a generalized representation, and the actual pathway would need to be elucidated through further experimental studies.

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, the information gathered from related flavonoids isolated from the Lonchocarpus genus suggests that it may possess antiproliferative properties. The experimental protocols and hypothetical signaling pathway provided in this guide offer a solid foundation for researchers to initiate preliminary cytotoxicity screenings of this compound. Such studies are crucial first steps in evaluating its potential as a novel anticancer agent. Future research should focus on performing these in vitro assays with purified this compound to determine its specific IC50 values against a broad panel of cancer cell lines and to elucidate its precise mechanism of action.

References

- 1. Cytotoxic flavonoids from two Lonchocarpus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Lonchocarpic Acid: A Technical Whitepaper

To the valued researcher,

This communication serves to address your request for an in-depth technical guide on the antimicrobial spectrum of Lonchocarpic acid. After a comprehensive search of the current scientific literature, we were unable to identify any specific compound designated as "this compound." It is possible that this name is a synonym for another compound, a novel but yet unpublished molecule, or a term not widely adopted in the scientific community.

Our investigation did, however, yield information on several antimicrobial compounds isolated from the Lonchocarpus genus, which may be of interest to your research. These include:

-

Lonchocarpol A: A flavanone that has demonstrated in vitro inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1]

-

Derriobtusone A: Isolated from Lonchocarpus obtusus, this compound has shown potential antibacterial activity against Staphylococcus aureus and the ability to inhibit its biofilm formation.[2] It also exhibited some effect on reducing the biofilm biomass of Escherichia coli.[2]

Due to the absence of specific data for a compound named "this compound," we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

We would be pleased to proceed with a detailed report on one of the related compounds mentioned above, or another topic of your choosing, should you provide an alternative subject of inquiry.

We appreciate your understanding and look forward to assisting you with your research needs.

References

The Antioxidant Potential of Lonchocarpic Acid: A Technical Guide for Researchers

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, an isoflavonoid found in plants of the Lonchocarpus genus, presents a compelling case for investigation into its antioxidant properties. While direct quantitative data on the antioxidant capacity of isolated this compound is not extensively available in current scientific literature, its structural characteristics as a prenylated isoflavonoid suggest a significant potential to mitigate oxidative stress. This technical guide provides a comprehensive overview of the theoretical antioxidant potential of this compound, detailed methodologies for its evaluation, and an exploration of the key cellular pathways it may influence.

Chemical Structure of this compound:

This compound (PubChem CID: 54683839) is a prenylated isoflavonoid with the molecular formula C₂₆H₂₆O₆. Its structure features multiple phenolic hydroxyl groups and a prenyl group, both of which are known to contribute to antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the overall structure allows for the delocalization of the resulting unpaired electron, thereby stabilizing the molecule.

Potential Antioxidant Mechanisms of this compound

Based on the structure-activity relationships of isoflavonoids, this compound is predicted to exert its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the aromatic rings are prime sites for donating a hydrogen atom to quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions.

-

Metal Ion Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals. By binding these metals, this compound may prevent the formation of these damaging species.

-

Modulation of Cellular Antioxidant Pathways: Isoflavonoids have been shown to upregulate endogenous antioxidant defenses through signaling pathways such as the Nrf2-ARE pathway. It is plausible that this compound could activate this pathway, leading to the increased expression of cytoprotective enzymes.

In Vitro Antioxidant Activity Assays: Experimental Protocols

To rigorously assess the antioxidant potential of this compound, a panel of established in vitro assays is recommended. The following tables detail the methodologies for the most common assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

| Parameter | Description |

| Principle | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. |

| Reagents | - this compound (dissolved in a suitable solvent, e.g., methanol or DMSO)- DPPH solution (e.g., 0.1 mM in methanol)- Reference antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)- Methanol or other appropriate solvent |

| Procedure | 1. Prepare a series of dilutions of this compound and the reference standard.2. In a 96-well plate or cuvettes, mix a fixed volume of DPPH solution with varying concentrations of the sample or standard.3. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).4. Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).5. A control containing the solvent and DPPH solution is also measured. |

| Data Analysis | - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100- Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from a dose-response curve. |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

| Parameter | Description |

| Principle | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration. |

| Reagents | - this compound (dissolved in a suitable solvent)- ABTS solution (e.g., 7 mM)- Potassium persulfate (e.g., 2.45 mM)- Reference antioxidant (e.g., Trolox)- Phosphate-buffered saline (PBS) or ethanol |

| Procedure | 1. Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.2. Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of ~0.7 at its maximum wavelength (typically around 734 nm).3. Add a small volume of the this compound sample or Trolox standard to the diluted ABTS•⁺ solution.4. After a set incubation time (e.g., 6 minutes), measure the absorbance.5. A blank with the solvent is also measured. |

| Data Analysis | - Calculate the percentage of inhibition as with the DPPH assay.- Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve. |

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

| Parameter | Description |

| Principle | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant's reducing power. |

| Reagents | - this compound (dissolved in a suitable solvent)- FRAP reagent (prepared fresh): - Acetate buffer (300 mM, pH 3.6) - TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl) - Ferric chloride (FeCl₃) solution (20 mM)- Reference antioxidant (e.g., FeSO₄·7H₂O or Trolox) |

| Procedure | 1. Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio and warm to 37°C.2. Add a small volume of the this compound sample or standard to a large volume of the FRAP reagent.3. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).4. Measure the absorbance at the maximum wavelength of the Fe²⁺-TPTZ complex (typically around 593 nm). |

| Data Analysis | - Construct a standard curve using a known concentration of Fe²⁺ or Trolox.- The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents. |

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

| Parameter | Description |

| Principle | Measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve. |

| Reagents | - this compound (dissolved in a suitable solvent)- Fluorescein sodium salt solution (fluorescent probe)- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)- Reference antioxidant (Trolox)- Phosphate buffer (pH 7.4) |

| Procedure | 1. In a 96-well black microplate, add the this compound sample or Trolox standard, followed by the fluorescein solution.2. Incubate the plate at 37°C for a short period.3. Initiate the reaction by adding the AAPH solution.4. Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm). |

| Data Analysis | - Calculate the net Area Under the Curve (AUC) for the sample and the Trolox standards by subtracting the AUC of the blank.- The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve. |

Visualization of Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity and the Nrf2 Signaling Pathway

Beyond direct chemical reactivity, the biological relevance of an antioxidant is determined by its activity within a cellular context. Cellular antioxidant activity (CAA) assays can provide insights into the bioavailability, cellular uptake, and metabolic stability of this compound.

A key mechanism by which flavonoids exert their cellular antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or electrophilic compounds (such as certain flavonoids), Keap1 undergoes a conformational change. This change prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

The activation of the Nrf2 pathway by isoflavonoids has been documented, suggesting that this compound may act as an Nrf2 activator.

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant activity of this compound is currently limited, its chemical structure as a prenylated isoflavonoid strongly suggests it possesses significant antioxidant potential. The methodologies and pathways detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and its derivatives. Future research should focus on isolating this compound and quantifying its activity in the described in vitro assays, followed by cellular studies to confirm its bioavailability and its ability to modulate key antioxidant pathways such as Nrf2. Such research will be crucial in unlocking the potential of this compound for applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related conditions.

In Vitro Studies on Lonchocarpic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a naturally occurring isoflavonoid, has been identified as a constituent of plants belonging to the Lonchocarpus genus.[1] Isoflavonoids as a chemical class are well-regarded for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects. While comprehensive in vitro studies specifically quantifying the biological activities of isolated this compound are currently limited in publicly available literature, its chemical structure and its presence in medicinally relevant plants suggest it is a promising candidate for further investigation.

This technical guide summarizes the current state of knowledge regarding this compound and provides a framework for its future in vitro evaluation. It outlines potential biological activities based on its chemical class and the known properties of Lonchocarpus extracts, details standard experimental protocols for assessing these activities, and provides visual workflows and pathway diagrams to guide future research.

Potential Biological Activities and Areas for Future Quantitative Research

Direct quantitative in vitro data for this compound is not extensively available. However, based on its classification as an isoflavonoid and studies on extracts from the Lonchocarpus genus, the following biological activities are plausible and warrant investigation. The table below outlines these potential activities and suggests key quantitative metrics for future studies.

| Potential Biological Activity | Key Quantitative Metrics for Investigation | Rationale |

| Antioxidant Activity | IC50/EC50 values in DPPH, ABTS, and FRAP assays. | Isoflavonoids are known to possess antioxidant properties due to their phenolic structure. Extracts of Lonchocarpus species have demonstrated antioxidant effects. |

| Anti-inflammatory Activity | IC50 values for inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Flavonoids and isoflavonoids often exhibit anti-inflammatory effects by modulating key signaling pathways like NF-κB. |

| Anticancer/Cytotoxic Activity | IC50 values against various cancer cell lines (e.g., breast, colon, lung) using MTT or similar viability assays. | Many isoflavonoids have been shown to possess cytotoxic or anti-proliferative effects against cancer cells. |

| Enzyme Inhibition | IC50 values against specific enzymes (e.g., cyclooxygenase, lipoxygenase, protein kinases). | The isoflavonoid scaffold is a common feature in many enzyme inhibitors. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents and Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound and the positive control.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

This compound

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare a range of concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Reagents and Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours. Include a control group with LPS alone and a blank group with cells alone.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant in a separate 96-well plate and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance of the resulting azo dye at approximately 540 nm.

-

Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the in vitro study of this compound.

Caption: Experimental workflow for the study of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Logical relationship of this compound.

References

A Technical Guide to the Classification of Lonchocarpic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the chemical classification of lonchocarpic acid. Contrary to a potential misconception that it may be a standard flavonoid, this document clarifies its precise position within the broader flavonoid family. This compound is correctly classified as a complex isoflavonoid , a distinct subclass of flavonoids. This determination is based on its core molecular backbone, biosynthetic origins, and specific structural modifications. This guide will detail the structural characteristics that define flavonoids and isoflavonoids, present the unique features of this compound, outline the biosynthetic pathways that differentiate these classes, and provide standardized experimental protocols for the identification and characterization of such complex natural products.

The Flavonoid Superclass: A Structural Overview

Flavonoids are a major class of plant secondary metabolites characterized by a common fifteen-carbon skeleton (C6-C3-C6).[1][2] This core structure consists of two benzene rings (designated A and B) connected by a three-carbon chain that typically forms a heterocyclic pyran ring (C ring).[1][2] The vast diversity within the flavonoid superclass, with over 6,000 known varieties, arises from variations in the structure of this heterocyclic C ring and the substitution patterns on the A and B rings.[1]

Key subclasses of flavonoids are determined by the point of attachment of the B ring to the C ring and the degree of oxidation and saturation of the C ring. In the most common flavonoids, such as flavones and flavonols, the B ring is attached at the C2 position of the pyran C ring.[3]

Defining the Isoflavonoid Subclass

Isoflavonoids represent a major subclass where the defining structural feature is the attachment of the B ring to the C3 position of the C ring, rather than the C2 position.[3] This fundamental structural isomerism distinguishes isoflavonoids from all other flavonoid classes and is the basis for their unique chemical properties and biological activities.

The PubChem database classifies this compound as an isoflavonoid.[4] Its systematic IUPAC name is 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one, which reveals a complex structure built upon the core isoflavonoid scaffold.[4]

Structural Analysis of this compound

This compound is not a simple isoflavonoid. It possesses several complex modifications that contribute to its unique identity:

-

Pyrano-fused Ring: It features an additional pyran ring fused to the A ring of the isoflavonoid core.

-

Prenylation: A 3-methylbut-2-enyl group (a prenyl group) is attached to the molecule, a common modification in complex flavonoids that often influences biological activity.

These features place this compound into the category of complex, substituted isoflavonoids.

Quantitative and Structural Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆O₆ | [4][5] |

| Molecular Weight | 434.49 g/mol | [5] |

| Exact Mass | 434.17293854 Da | [4] |

| CAS Number | 5490-47-1 | [4][5] |

| Core Classification | Isoflavonoid | [4] |

| Biosynthetic Origin | Phenylpropanoid Pathway | [6][7][8] |

Biosynthetic Pathways: From Phenylalanine to Complex Isoflavonoids

The biosynthesis of all flavonoids begins with the phenylpropanoid pathway.[6][8] The amino acid phenylalanine is converted into 4-coumaroyl-CoA, which serves as a key precursor. This molecule, along with three molecules of malonyl-CoA, is condensed by the enzyme chalcone synthase to produce the chalcone backbone, the entry point for all flavonoid classes.[6][9]

From this common precursor, the pathways diverge. For most flavonoids, chalcone isomerase directs the molecule toward the flavanone naringenin, the precursor for flavones, flavonols, and anthocyanins. For isoflavonoids, a critical enzymatic step involving isoflavone synthase rearranges the intermediate, migrating the B ring from the C2 to the C3 position. Subsequent modifications, such as those that form the additional rings and add prenyl groups, lead to complex structures like this compound.

Figure 1. Divergent biosynthetic pathways for flavonoids and isoflavonoids.

Experimental Protocols for Identification and Classification

The structural elucidation of a complex natural product like this compound requires a systematic workflow involving extraction, separation, and spectroscopic analysis.

Extraction and Isolation Protocol

-

Maceration: Dried and powdered plant material (e.g., from a Lonchocarpus species) is soaked in a polar solvent such as ethanol or methanol for an extended period (24-72 hours) to extract a broad range of phytochemicals.[10][11]

-

Solvent Evaporation: The resulting crude extract is concentrated using a rotary evaporator under reduced pressure to yield a viscous residue.

-

Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate compounds based on their polarity. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The target fraction is subjected to column chromatography (e.g., using silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[10]

Spectroscopic Analysis Protocol

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The purified compound is analyzed by HPLC coupled to a mass spectrometer (e.g., ESI-MS/MS).[10][12] This provides the precise molecular weight (e.g., 434.1729 Da for this compound) and fragmentation patterns that help identify structural motifs.

-

UV-Vis Spectroscopy: The UV spectrum is recorded to identify the chromophore system. Isoflavonoids typically exhibit characteristic absorption maxima that provide initial clues to their structural class.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation is achieved using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) performed on a high-field NMR spectrometer.[13][14][15] These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the isoflavonoid core, the position of all substituents, and the stereochemistry.

Figure 2. Experimental workflow for the isolation and identification of this compound.

Conclusion

This compound is unequivocally classified not as a generic flavonoid, but specifically as a complex isoflavonoid . This classification is dictated by its fundamental C6-C3-C6 backbone, in which the B ring is attached to the C3 position of the central pyran ring. Its biosynthesis diverges from the main flavonoid pathway at a critical, enzyme-mediated rearrangement step. The additional structural complexities, including a fused pyran ring and a prenyl group, highlight the vast diversity within the isoflavonoid subclass. Accurate classification, guided by rigorous spectroscopic analysis, is paramount for understanding the structure-activity relationships and potential therapeutic applications of such intricate natural products.

References

- 1. 산업식품공학(Food Engineering Progress) [foodengprog.org]

- 2. Flavonoid - Wikipedia [en.wikipedia.org]

- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C26H26O6 | CID 54683839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR and HPLC-MS/MS analysis of synthetically prepared linoleic acid diol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Functional Groups of Lonchocarpic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonchocarpic acid, a complex natural product, presents a rich tapestry of functional groups that dictate its chemical reactivity and potential biological activity. This technical guide provides a comprehensive identification and characterization of the functional groups within the this compound molecule. Through a detailed analysis of its structure, this document outlines the key chemical moieties and provides predicted spectroscopic data to aid in its experimental identification. Furthermore, detailed experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this and similar compounds.

Chemical Structure and Functional Group Identification

This compound, with the molecular formula C₂₆H₂₆O₆, is systematically named 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one[1]. Its structure is characterized by a central chromen-8-one core, which is extensively substituted. The key functional groups identified in this compound are:

-

Phenolic Hydroxyl Groups: Two phenolic -OH groups are present. One is located at the C-6 position of the chromenone ring, and the other is on the phenyl substituent at the C-4' position.

-